molecular formula C9H18N2O B060375 N-(Piperidin-3-yl)isobutyramide CAS No. 176525-37-4

N-(Piperidin-3-yl)isobutyramide

Cat. No. B060375
CAS RN: 176525-37-4
M. Wt: 170.25 g/mol
InChI Key: LUQMAIJPUJURSU-UHFFFAOYSA-N
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Description

“N-(Piperidin-3-yl)isobutyramide” is a chemical compound with the molecular formula C9H18N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are key components in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “N-(Piperidin-3-yl)isobutyramide” were not found, general methods for synthesizing piperidine derivatives involve intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “N-(Piperidin-3-yl)isobutyramide” consists of a piperidine ring attached to an isobutyramide group . Piperidine is a six-membered heterocyclic ring, which is a common structure in many pharmaceuticals .


Chemical Reactions Analysis

Piperidine derivatives, including “N-(Piperidin-3-yl)isobutyramide”, can undergo various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including N-(Piperidin-3-yl)isobutyramide, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have shown potential as antiviral agents . Their unique chemical structure allows them to interfere with the life cycle of various viruses, making them a promising area of research in the fight against viral diseases .

Antimalarial Applications

Piperidine derivatives are also being explored for their antimalarial properties . Their ability to inhibit the growth of Plasmodium parasites, which cause malaria, makes them a potential candidate for the development of new antimalarial drugs .

Antimicrobial and Antifungal Applications

Piperidine derivatives have demonstrated antimicrobial and antifungal properties . They have been found to be effective against a variety of bacterial and fungal species, suggesting their potential use in treating various infectious diseases .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are used as analgesic and anti-inflammatory agents . They can help to relieve pain and reduce inflammation, making them useful in the treatment of conditions such as arthritis and other inflammatory diseases .

Anti-Alzheimer Applications

Piperidine derivatives are being studied for their potential use in the treatment of Alzheimer’s disease . They have shown promise in inhibiting the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder .

Safety and Hazards

The safety data sheets for similar compounds suggest that they should be handled with care. Exposure can cause irritation to the skin, eyes, and respiratory system. In case of accidental release, spills should be collected and prevented from entering sewers, watercourses, or low areas .

Future Directions

Piperidine derivatives, including “N-(Piperidin-3-yl)isobutyramide”, have significant potential in drug discovery due to their wide range of biological activities . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further studies are needed to fully understand the biological activities and mechanisms of action of these compounds .

properties

IUPAC Name

2-methyl-N-piperidin-3-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMAIJPUJURSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-3-yl)isobutyramide

CAS RN

176525-37-4
Record name 2-methyl-N-(piperidin-3-yl)propanamide
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